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molecular formula C3H7NO2 B106953 b-Alanine-2,2,3,3-d4 CAS No. 116173-67-2

b-Alanine-2,2,3,3-d4

Cat. No. B106953
M. Wt: 93.12 g/mol
InChI Key: UCMIRNVEIXFBKS-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05245047

Procedure details

A suspension of 100 kg of 4-methyl-3-oxo-N-phenyl-pentanamide (Example B) in 660 kg of hexanes is treated with agitation under nitrogen with 8 kg of β-alanine, 47 kg of benzaldehyde, and 13 kg of glacial acetic acid. The resulting suspension is heated to reflux with removal of water for 20 hours. An additional 396 kg of hexanes and 3 kg of glacial acetic acid is added and reflux continued with water removal for one hour. The reaction mixture is cooled to 20°-25° C. and the product is isolated by filtration. The product is purified by slurrying in hexanes at 50°-60° C., cooling, and filtration. The product is slurried twice with water at 20°-25° C., filtered, and dried in vacuo to yield 110 kg of 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide, mp 143.7°-154.4° C.
Quantity
100 kg
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
660 kg
Type
solvent
Reaction Step One
Quantity
8 kg
Type
reactant
Reaction Step Two
Quantity
47 kg
Type
reactant
Reaction Step Two
Quantity
13 kg
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
396 kg
Type
solvent
Reaction Step Three
Quantity
3 kg
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:15])[C:3](=[O:14])[CH2:4][C:5]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:6].NCCC(O)=O.[CH:22](=O)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C(O)(=O)C.O>[CH3:1][CH:2]([CH3:15])[C:3](=[O:14])[C:4](=[CH:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:5]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:6]

Inputs

Step One
Name
Quantity
100 kg
Type
reactant
Smiles
CC(C(CC(=O)NC1=CC=CC=C1)=O)C
Name
hexanes
Quantity
660 kg
Type
solvent
Smiles
Step Two
Name
Quantity
8 kg
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
47 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
13 kg
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
hexanes
Quantity
396 kg
Type
solvent
Smiles
Name
Quantity
3 kg
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension is heated
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
continued with water removal for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 20°-25° C.
CUSTOM
Type
CUSTOM
Details
the product is isolated by filtration
CUSTOM
Type
CUSTOM
Details
The product is purified
CUSTOM
Type
CUSTOM
Details
by slurrying in hexanes at 50°-60° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
is slurried twice with water at 20°-25° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C(C(C(=O)NC1=CC=CC=C1)=CC1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 kg
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05245047

Procedure details

A suspension of 100 kg of 4-methyl-3-oxo-N-phenyl-pentanamide (Example B) in 660 kg of hexanes is treated with agitation under nitrogen with 8 kg of β-alanine, 47 kg of benzaldehyde, and 13 kg of glacial acetic acid. The resulting suspension is heated to reflux with removal of water for 20 hours. An additional 396 kg of hexanes and 3 kg of glacial acetic acid is added and reflux continued with water removal for one hour. The reaction mixture is cooled to 20°-25° C. and the product is isolated by filtration. The product is purified by slurrying in hexanes at 50°-60° C., cooling, and filtration. The product is slurried twice with water at 20°-25° C., filtered, and dried in vacuo to yield 110 kg of 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide, mp 143.7°-154.4° C.
Quantity
100 kg
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
660 kg
Type
solvent
Reaction Step One
Quantity
8 kg
Type
reactant
Reaction Step Two
Quantity
47 kg
Type
reactant
Reaction Step Two
Quantity
13 kg
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
396 kg
Type
solvent
Reaction Step Three
Quantity
3 kg
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:15])[C:3](=[O:14])[CH2:4][C:5]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:6].NCCC(O)=O.[CH:22](=O)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C(O)(=O)C.O>[CH3:1][CH:2]([CH3:15])[C:3](=[O:14])[C:4](=[CH:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:5]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:6]

Inputs

Step One
Name
Quantity
100 kg
Type
reactant
Smiles
CC(C(CC(=O)NC1=CC=CC=C1)=O)C
Name
hexanes
Quantity
660 kg
Type
solvent
Smiles
Step Two
Name
Quantity
8 kg
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
47 kg
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
13 kg
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
hexanes
Quantity
396 kg
Type
solvent
Smiles
Name
Quantity
3 kg
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension is heated
TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
continued with water removal for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 20°-25° C.
CUSTOM
Type
CUSTOM
Details
the product is isolated by filtration
CUSTOM
Type
CUSTOM
Details
The product is purified
CUSTOM
Type
CUSTOM
Details
by slurrying in hexanes at 50°-60° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
is slurried twice with water at 20°-25° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C(C(C(=O)NC1=CC=CC=C1)=CC1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 kg
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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